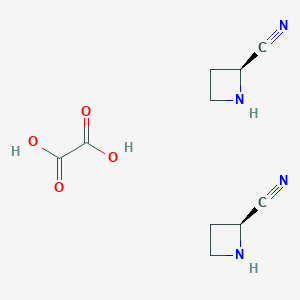
双((2S)-氮杂环丁-2-腈);草酸
描述
The compound “bis((2S)-azetidine-2-carbonitrile); oxalic acid” is a complex of azetidine-2-carbonitrile and oxalic acid . Oxalic acid is a strong dicarboxylic acid occurring in many plants and vegetables . It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine . It is used as an analytical reagent and general reducing agent .
Molecular Structure Analysis
The molecular structure of oxalic acid and its salts has been analyzed in a crystal-chemical study . The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .Chemical Reactions Analysis
While specific chemical reactions involving “bis((2S)-azetidine-2-carbonitrile); oxalic acid” are not available, there is a study on the electrochemical reduction of CO2 to oxalic acid .Physical and Chemical Properties Analysis
Oxalic acid is a colorless, odorless powder or granular solid . It has a molecular weight of 126.1, sublimes at 215°F, and is soluble in water at 14% . It is also highly anisotropic and has low hardness and bulk moduli .科学研究应用
抗氧化能力和反应途径
对与双((2S)-氮杂环丁-2-腈)和草酸相似的化合物的抗氧化能力的研究已经深入了解了它们的潜在应用。ABTS/PP脱色测定法是一种测量抗氧化能力的方法,它强调一些抗氧化剂可以形成偶联加合物,而另一些则在不偶联的情况下发生氧化。这些发现表明抗氧化剂活性的途径各不相同,这对于理解和利用这些化合物在科学研究和应用中至关重要 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。
大气气溶胶和环境影响
草酸被认为是大气气溶胶中的主要成分,在环境化学中起着重要作用。它从较高同系物和各种有机前体中形成的途径,以及它对环境污染和气候变化的影响,凸显了理解这些化合物的必要性。这些知识对于评估环境影响和制定减轻气溶胶对气候和空气质量的不利影响的策略至关重要 (Kawamura & Bikkina, 2016)。
废水处理和环境修复
双酚A (BPA)(与双((2S)-氮杂环丁-2-腈)相关的化合物)在废水(WW)和废水污泥(WWS)中的鉴定和定量分析强调了对有效处理技术的关键需求。水解、芬顿氧化和臭氧化等各种预处理方法已被探索用于降解 WW 和 WWS 中的 BPA。这项研究对于开发创新方法来处理废水和污泥至关重要,确保最大程度地减少与 BPA 和类似化合物相关的环境和人类健康风险 (Mohapatra, Brar, Tyagi, & Surampalli, 2010)。
环境毒素检测
电化学传感器检测双酚 A (BPA) 开发的进展展示了监测和管理暴露于危险环境毒素的潜力。创建灵敏且有响应的传感器对于在各种环境中早期检测 BPA 至关重要,为预防措施和加强环境保护铺平了道路 (Subathra & Gunasekaran, 2014)。
作用机制
Target of Action
Oxalic acid, a component of the compound, is known to interact with the proto-oncogene tyrosine-protein kinase src in humans .
Mode of Action
Oxalic acid, a strong dicarboxylic acid, is produced in the body by metabolism of glyoxylic acid or ascorbic acid . Oxalic acid is also known to suppress the oxidative burst of the host plant, aiding pathogen compatibility .
Biochemical Pathways
Oxalic acid is involved in several biochemical pathways. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is also known to be involved in the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
Result of Action
Oxalic acid is known to play a role in maintaining the intracellular redox balance . It also aids in pathogen compatibility by modulating the oxidative burst of the host plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis (2S)-azetidine-2-carbonitrile oxalic acid. For instance, oxalic acid has been found to be influenced by ambient temperature and relative humidity . It is also known that oxalic acid can improve soil mineral acquisition and toxic metal tolerance .
安全和危害
未来方向
Oxalic acid plays indispensable roles in various industry processes, such as metal processing, rare earth extraction, leather treatment, and pharmaceutical, with an annual market of 350,000 tons . There is ongoing research into the use of oxalic acid for varroa management in beekeeping , and the development of a zwitterionic hydrophilic interaction liquid chromatographic method for its determination in honeybees .
生化分析
Biochemical Properties
Bis (2S)-azetidine-2-carbonitrile oxalic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the degradation of lignocellulose, such as oxalate oxidase . These interactions are crucial for the regulation of oxalic acid concentration in the environment, which in turn affects various biochemical processes.
Cellular Effects
The effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalic acid, a component of the compound, is known to interfere with abscisic acid-induced stomatal closure in plant cells, thereby affecting transpiration and plant biomass . This indicates that Bis (2S)-azetidine-2-carbonitrile oxalic acid can significantly impact cellular processes.
Molecular Mechanism
At the molecular level, Bis (2S)-azetidine-2-carbonitrile oxalic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, oxalic acid, a part of the compound, acts as a virulence factor in certain phytopathogenic fungi by manipulating guard cells and inducing stomatal opening . This highlights the compound’s ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid, a component of the compound, can degrade over time, leading to changes in its concentration and subsequent effects on biochemical processes . This highlights the importance of considering temporal effects when studying the compound.
Dosage Effects in Animal Models
The effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, oxalic acid has been shown to cause sublethal effects on honeybees, including decreased activity and longevity, when applied at higher doses . This underscores the need for careful dosage considerations in research and applications.
Metabolic Pathways
Bis (2S)-azetidine-2-carbonitrile oxalic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Oxalic acid, a component of the compound, is known to be involved in the oxalate-carbonate pathway, which plays a role in the transfer of atmospheric carbon dioxide into calcium carbonate . This highlights the compound’s involvement in critical metabolic processes.
Transport and Distribution
The transport and distribution of Bis (2S)-azetidine-2-carbonitrile oxalic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. For example, oxalic acid can form complexes with divalent ions, such as calcium, which affects its distribution and availability in biological systems . This emphasizes the importance of understanding the transport mechanisms of the compound.
Subcellular Localization
The subcellular localization of Bis (2S)-azetidine-2-carbonitrile oxalic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound can provide insights into its role in various biochemical processes
属性
IUPAC Name |
(2S)-azetidine-2-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-SCGRZTRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)



![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)




![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
